
4-Hydroxybenzophenone oxime
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Description
4-Hydroxybenzophenone oxime is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Beckmann Rearrangement
4-Hydroxybenzophenone oxime undergoes Beckmann rearrangement to produce N-acetyl-para-aminophenol (APAP) , a widely used analgesic. This reaction is catalyzed by acidic conditions (e.g., H₂SO₄ or PCl₅) and proceeds via a nitrilium ion intermediate .
Example Reaction Conditions :
Catalyst | Temperature (°C) | Time (h) | APAP Yield (%) |
---|---|---|---|
Titanium-silicalite (TS-1) | 80–120 | 3–5 | 70–85 |
Key observations:
-
Higher selectivity (>90%) is achieved using TS-1 catalysts .
-
Side products (e.g., hydroquinone) form at lower 4-HAP/H₂O₂ molar ratios .
O-Acylation
The oxime’s hydroxyl group reacts with acyl chlorides to form O-acylated derivatives . For example:
4-Hydroxybenzophenone oxime+RCOCl→RCO-O-C=N-Benzophenone
Experimental Data :
Acyl Chloride | Solvent | Base | Yield (%) |
---|---|---|---|
Acetyl chloride | Chloroform | Pyridine | 82 |
Benzoyl chloride | Toluene | NaOH | 78 |
Applications include the synthesis of UV stabilizers and bioactive compounds .
Oxidation Reactions
The oxime group is oxidized to nitro or ketone derivatives under controlled conditions:
-
With KMnO₄/H₂SO₄:
OximeKMnO44-Nitrobenzophenone
Yield: 65–75% in aqueous acetone . -
With H₂O₂/Titanium Catalysts:
Results in cleavage to regenerate 4-hydroxybenzophenone .
Etherification
Alkylation of the oxime hydroxyl group produces oxime ethers , which are critical in agrochemicals and pharmaceuticals .
Example Protocol :
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React this compound with 1,2-dibromoethane in toluene.
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Use NaOH as a base and tert-butylammonium bromide as a phase-transfer catalyst.
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Yield: 60–75% after column chromatography.
Biological Relevance:
Complexation with Metal Ions
The oxime forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and metal extraction .
Coordination Modes :
-
Bidentate via N and O atoms.
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Monodentate through the oxime nitrogen.
Synthetic Mechanism of Oxime Formation
This compound is synthesized via nucleophilic attack of hydroxylamine on the carbonyl carbon:
-
Step 1:
4-Hydroxybenzophenone+NH2OH\cdotpHClNaOHTetrahedral Intermediate
Optimized Conditions :
-
Solvent: Ethanol/water (1:1).
-
Temperature: 75°C.
-
Yield: 85–93%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Hydroxybenzophenone oxime and its derivatives?
- Methodology : this compound can be synthesized via condensation of 4-hydroxybenzophenone with hydroxylamine hydrochloride under reflux in ethanol or methanol. Sodium acetate is commonly used as a base to facilitate oxime formation. Purification involves recrystallization or column chromatography . For derivatives like bridged terephthaloyl oxime esters, multi-step reactions with acyl chlorides or nucleophilic substitutions are recommended, monitored via TLC and characterized by FT-IR and 1H NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identify the oxime (-NOH) stretch near 3200–3300 cm−1 and carbonyl (C=O) absorption shifts post-oxime formation .
- 1H NMR : Detect aromatic protons (6.8–7.8 ppm) and oxime proton resonance (~10–11 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can researchers design experiments to study solvent effects on the photophysical behavior of this compound?
- Methodology : Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., ethanol, acetonitrile). Measure solvatochromic shifts in absorption/emission maxima and calculate Stokes shifts. Compare with computational studies (e.g., TD-DFT) to correlate experimental transitions with theoretical predictions .
Advanced Research Questions
Q. How do solvent polarity and pH influence the photodegradation pathways of this compound?
- Methodology : Conduct photolysis experiments under controlled oxygen/nitrogen atmospheres using monochromatic light (e.g., 254 nm). Monitor degradation kinetics via HPLC or LC-MS. Use radical scavengers (e.g., furfuryl alcohol) to identify reactive oxygen species (ROS) involvement. Compare degradation products in acidic vs. alkaline conditions .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodology : Perform in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to assess genotoxicity and developmental effects. Cross-reference structural analogs (e.g., benzophenone oxime) for SAR analysis. Use computational tools (e.g., QSAR models) to predict toxicity endpoints and validate with experimental data .
Q. How can researchers leverage this compound in radical-mediated synthetic applications?
- Methodology : Explore N-heterocyclic carbene (NHC)-catalyzed reactions with aldehydes or oxime esters. Design cross-coupling experiments to generate ketyl or iminyl radicals, monitored via EPR spectroscopy. Optimize reaction conditions (e.g., solvent, temperature) for selective bond cleavage or cyclization .
Q. What advanced analytical techniques are suitable for studying this compound in complex matrices (e.g., biological samples)?
- Methodology : Use LC-MS/MS with a pentafluorophenylpropyl column for high-resolution separation. Employ 4-hydroxybenzophenone as an internal standard to normalize quantification. Validate methods via spike-recovery experiments in rat plasma or tissue homogenates .
Q. Methodological Considerations
Q. How to address discrepancies in fluorescence quantum yield measurements across studies?
- Methodology : Standardize instrument parameters (e.g., excitation wavelength, slit width). Use reference compounds (e.g., quinine sulfate) for calibration. Report solvent purity and degassing procedures to minimize oxygen quenching effects .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers away from light. For spills, collect with inert absorbents (e.g., sand) and dispose via hazardous waste channels. Monitor air quality with fume hoods during synthesis .
Q. Comparative and Structural Analysis
Q. How does this compound compare structurally and functionally to its analogs (e.g., methoxy-substituted oximes)?
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(N-hydroxy-C-phenylcarbonimidoyl)phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)13(14-16)10-4-2-1-3-5-10/h1-9,15-16H |
InChI Key |
BINATKJGYKUBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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